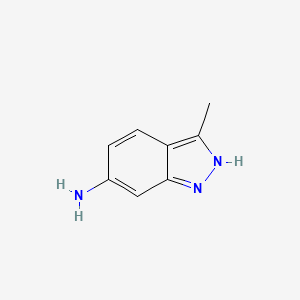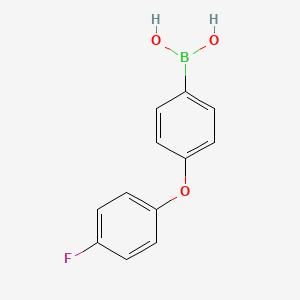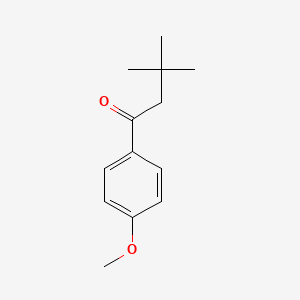
Cyclobutane-1,3-diamine
Übersicht
Beschreibung
Cyclobutane-1,3-diamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Cyclobutane-1,3-diamine has been utilized in the synthesis of various diamine derivatives. These derivatives, including cis- and trans-1,3-diaminocyclobutane, are promising sterically constrained diamine building blocks for drug discovery. Their conformational preferences have been studied through X-ray diffraction, providing valuable insights into their molecular structures (Radchenko et al., 2010).
Organocatalysis Chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines have been synthesized efficiently and used as bifunctional organocatalysts. This synthesis process is notable for its efficiency and diastereodivergence, offering new avenues in organocatalysis (Mayans et al., 2013).
Chemoselective Transformations The synthesis of orthogonally protected cyclobutane-1,2-diamine stereoisomers has been achieved. This process allows for the chemoselective manipulation of amino groups, demonstrating the compound's versatility in synthetic chemistry (Sans et al., 2012).
Biomedical Applications Cyclobutane-containing scaffolds have been explored for their potential in biomedical applications. These scaffolds, featuring cyclobutane rings, are suitable candidates for use as surfactants, gelators, and metal cation ligands, highlighting their diverse applications in the biomedical field (Illa et al., 2019).
Asymmetric Epoxidation Enantiopure trans-cyclobutane-1,2-diamine has been synthesized and used in the creation of novel chiral salen ligands. These ligands, in their chromium and manganese complexes, have shown effectiveness in asymmetric epoxidation of alkenes, indicating their potential in synthetic organic chemistry (Daly & Gilheany, 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Cyclobutane-1,3-diamine is considered as a promising sterically constrained diamine building block for drug discovery . It is used as an intermediate in the synthesis of various compounds, including fluorescent dyes and coloring agents .
Mode of Action
It is known that the compound’s conformational preferences have been evaluated by x-ray diffraction . This suggests that the compound may interact with its targets through spatial orientation and steric hindrance.
Biochemical Pathways
The compound is synthesized using classical malonate alkylation chemistry for the construction of cyclobutane rings . This suggests that the compound may interact with biochemical pathways involving malonate or related metabolites.
Pharmacokinetics
A related compound, cis-diammine-1,1-cyclobutane dicarboxylate platinum (ii) (cbdca, jm8), has been studied in patients receiving cbdca as a 1-hr infusion without hydration or diuresis . The major route of elimination was renal, with 65% of the platinum administered being excreted in the urine within 24 hr . This suggests that this compound may have similar ADME properties.
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various compounds, including fluorescent dyes and coloring agents . This suggests that the compound may have a role in the fluorescence or coloration of these compounds.
Action Environment
It is known that the compound is a colorless to slightly yellow liquid with an irritating odor . It can dissolve in water and organic solvents, but its solubility in water is relatively low . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as solvent type and concentration.
Biochemische Analyse
Biochemical Properties
Cyclobutane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protease inhibitors, enhancing their potency and selectivity . The rigid structure of this compound allows it to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of androgen receptors, which play a crucial role in cell signaling and gene expression . Additionally, its interaction with viral replication enzymes suggests potential antiviral properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For instance, this compound has been shown to inhibit certain proteases, thereby preventing the cleavage of specific peptide bonds . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its activity and function in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetic profile of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in certain cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes.
Eigenschaften
IUPAC Name |
cyclobutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSVYARXBFEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621636 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-66-5 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)


![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)




![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
